molecular formula C20H25N5O7S2 B601305 2-Cefetamet Pivoxil CAS No. 126617-54-7

2-Cefetamet Pivoxil

カタログ番号 B601305
CAS番号: 126617-54-7
分子量: 511.58
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefetamet Pivoxil is a cephalosporin antibiotic . It is an ester prodrug of cefetamet and is an orally active cephalosporin introduced for the treatment of community-acquired respiratory and urinary tract infections .


Synthesis Analysis

The synthesis of Cefetamet Pivoxil involves the reaction of solid sodium bicarbonate with iodomethyl pivalate in a cooled reaction mass. The reaction mixture is then poured into a mixture of ethyl acetate and water .


Molecular Structure Analysis

The molecular formula of Cefetamet Pivoxil is C14H15N5O5S2. It has a molar mass of 397.42 g/mol . The structure includes a double-bond stereo and two defined stereocentres .


Chemical Reactions Analysis

Cefetamet Pivoxil undergoes chemical reactions based on difference spectrophotometry, wherein the measurement is done at maximum 221 nm and minimum 275 nm .


Physical And Chemical Properties Analysis

Cefetamet Pivoxil has a molecular weight of 548.0 g/mol. It is stable if stored as directed and should be protected from light and heat .

科学的研究の応用

  • In Vitro Activity Against Respiratory Pathogens : Cefetamet Pivoxil demonstrates high in vitro activity against a broad range of bacteria, including respiratory tract pathogens. It is particularly effective against β-lactamase-producing isolates like Moraxella catarrhalis due to its β-lactamase stability (Mendes, 1997).

  • Pharmacokinetics in Plasma and Skin Blister Fluid : Cefetamet Pivoxil shows good penetration into inflammatory interstitial fluid, with effective concentrations reached in plasma and skin blister fluid. This property makes it suitable for treating infections in these areas (Zimmerli, Sansano, & Wittke, 1996).

  • Broad Spectrum of Antibacterial Activity : It has been noted for its broad spectrum of antibacterial activity, particularly against gram-positive and gram-negative bacteria, making it suitable for treating respiratory and urinary tract infections (Cullmann, Edwards, Kissling, Kneer, Stoeckel, & Urwyler, 1992).

  • Clinical Efficacy in Respiratory and Urinary Tract Infections : Clinical trials have demonstrated the efficacy of Cefetamet Pivoxil in treating respiratory tract infections and urinary tract infections, including complicated cases in high-risk patients (Bryson & Brogden, 1993).

  • Quality Control in Pharmaceutical Industry : The development of chromatographic methods for the estimation of Cefetamet Pivoxil in bulk and tablet dosage forms highlights its importance in quality control within the pharmaceutical industry (Palled, Bhanusali, & Suryawanshi, 2022).

  • Pharmacokinetic Studies in Different Populations : Studies have explored the pharmacokinetics of Cefetamet Pivoxil in various populations, including the elderly, indicating the need for dosage adjustments in certain groups (Blouin & Stoeckel, 1993).

  • Activity Against Treponema pallidum and Experimental Syphilis : Research suggests that Cefetamet Pivoxil could be useful in treating syphilitic infections due to its effectiveness against Treponema pallidum in animal models (Fitzgerald, 1992).

  • Interactions with β-Lactamases and Penicillin-Binding Proteins : Cefetamet Pivoxil is notable for its stability against various β-lactamases and its high affinity for certain penicillin-binding proteins, contributing to its antibacterial efficacy (Cullmann & Then, 1991).

Safety And Hazards

Cefetamet Pivoxil is toxic and contains a pharmaceutically active ingredient. It can cause moderate to severe irritation to the skin and eyes. In case of inhalation, skin contact, eye contact, or swallowing, immediate medical attention is required .

将来の方向性

Cefetamet Pivoxil has shown its antibiotic activity against both Gram-positive and Gram-negative bacteria and has high stability in the presence of β-lactamase except Enterococci species. Current research is aimed at developing and optimizing niosomal formulation of Cefetamet Pivoxil in order to improve its bioavailability .

特性

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2R,6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h6-7,12-13,16H,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11-/t12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKOGWMJYXXZSN-GEYYFRMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2C(C(=O)N2C1C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS[C@@H]2[C@@H](C(=O)N2[C@H]1C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cefetamet Pivoxil

Citations

For This Compound
25
Citations
RA Blouin, K Stoeckel - Clinical pharmacokinetics, 1993 - Springer
… crossover fashion at intervals ranging from 4 to 14 days: first, a short (3 to 5 minutes) intravenous infusion of 545mg of cefetamet monosodium salt and secondly 2 cefetamet pivoxil …
Number of citations: 30 link.springer.com
L Bernstein-Hahn, E Valdes, P Gehanno… - Current Medical …, 1989 - Taylor & Francis
Clinical studies have been carried out world-wide on cefetamet pivoxil, a new orally active cephalosporin. This paper reports on the first 1000 patients treated with the antibiotic; another …
Number of citations: 15 www.tandfonline.com
M Kissling, U Chadbourne - Respiration, 1993 - karger.com
The oral third-generation cephalosporin cefetamet pivoxil has a broad spec trum of antibacterial activity and favorable pharmacokinetic properties which makes it particularly suitable for …
Number of citations: 11 karger.com
LM Morsch, CF Bittencourt, MJ e Souza… - Journal of pharmaceutical …, 2002 - Elsevier
A high-performance liquid chromatography isocratic procedure was developed for the assay of cefetamet pivoxil hydrochloride in drug substance and powder for oral suspension. The …
Number of citations: 19 www.sciencedirect.com
A Quevedo, R Sossouhounto, M Kissling - ORL, 1993 - karger.com
In this multicentre, open, randomized, parallel-group study, 270 children with acute otitis media aged between 1 and 15 years were randomized to receive either cefetamet pivoxil 10 mg/…
Number of citations: 6 karger.com
S Furman, L Berkowicz, J Dippenaar, DA Hellenberg… - Drugs, 1994 - Springer
… frequently observed adverse event, and the only adverse event experienced by more than 1 patient, was reported in both treatment groups (I cefaclor recipient and 2 cefetamet pivoxil …
Number of citations: 9 link.springer.com
M Bhanusali, MS Palled, SS Suryawanshi - academia.edu
Cefetamet pivoxil is an oral third generation cephalosporin class of antibiotic which is mainly used in the treatment and management of both upper and lower community acquired …
Number of citations: 0 www.academia.edu
D Wang, F Wang, J Wang - Journal of Pharmaceutical and Biomedical …, 2015 - Elsevier
Ten impurities and isomers in cefetamet pivoxil hydrochloride drug substance made in China were separated and identified by HPLC-MS n (TOF and TRAP). Their fragmentation …
Number of citations: 12 www.sciencedirect.com
LM Morsch, CF Bittencourt, MJ Souza… - II Annual Meeting of the … - academia.edu
During the last few years, one of the major advances in the field of antimicrobial therapy has been in the area of oral derivatives of the aminocephalosporanic ring, the cephalosporins [1]…
Number of citations: 0 www.academia.edu
RC Moellering - Clinical Drug Investigation, 1995 - Springer
The isolation of the basic cephalosporin nucleus has enabled pharmaceutical manufacturers to produce a range of orally active agents with diverse antimicrobial, pharmacodynamic …
Number of citations: 1 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。